molecular formula C19H21N3O4 B11559058 Butanamide, N-[4-(2-hydroxy-5-methoxybenzylidenhydrazinocarbonyl)phenyl]-

Butanamide, N-[4-(2-hydroxy-5-methoxybenzylidenhydrazinocarbonyl)phenyl]-

Cat. No.: B11559058
M. Wt: 355.4 g/mol
InChI Key: UNNPSCANUZTVKU-UDWIEESQSA-N
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Description

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-aminobenzoylhydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes . This interaction can inhibit enzyme activity, leading to various biological effects. The hydrazone moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity and specificity for certain biological targets . This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H21N3O4/c1-3-4-18(24)21-15-7-5-13(6-8-15)19(25)22-20-12-14-11-16(26-2)9-10-17(14)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

UNNPSCANUZTVKU-UDWIEESQSA-N

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

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